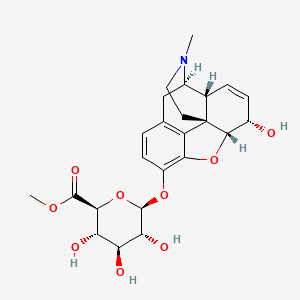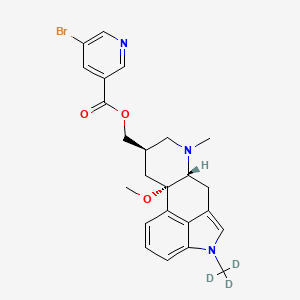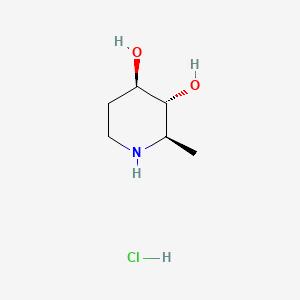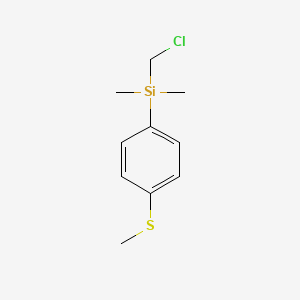
2-(3,4-Dichlorophenyl)quinazolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenyl)quinazolin-6-amine is a chemical compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)quinazolin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and anthranilic acid.
Cyclization: The reaction between 3,4-dichloroaniline and anthranilic acid in the presence of a dehydrating agent, such as polyphosphoric acid, leads to the formation of the quinazoline ring.
Amination: The resulting quinazoline intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, higher temperatures, and pressure to increase yield and efficiency. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)quinazolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
2-(3,4-Dichlorophenyl)quinazolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)quinazolin-6-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and other therapeutic effects.
相似化合物的比较
Similar Compounds
2-(3,4-Dichlorophenyl)quinazolin-4-amine: Similar structure but with the amine group at the 4-position.
2-(3,4-Dichlorophenyl)quinazolin-8-amine: Similar structure but with the amine group at the 8-position.
2-(3,4-Dichlorophenyl)quinazolin-2-amine: Similar structure but with the amine group at the 2-position.
Uniqueness
2-(3,4-Dichlorophenyl)quinazolin-6-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and interactions with molecular targets. The position of the amine group at the 6-position may confer unique binding properties and therapeutic potential compared to its analogs.
属性
分子式 |
C14H9Cl2N3 |
|---|---|
分子量 |
290.1 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)quinazolin-6-amine |
InChI |
InChI=1S/C14H9Cl2N3/c15-11-3-1-8(6-12(11)16)14-18-7-9-5-10(17)2-4-13(9)19-14/h1-7H,17H2 |
InChI 键 |
NSJSYWWNZVGNMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC=C3C=C(C=CC3=N2)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


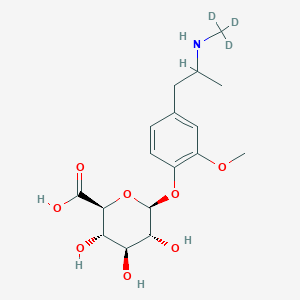
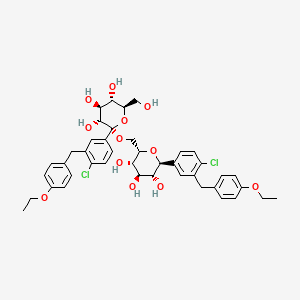
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
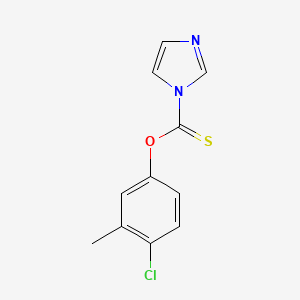
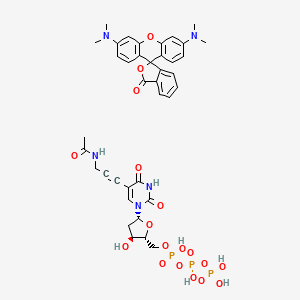
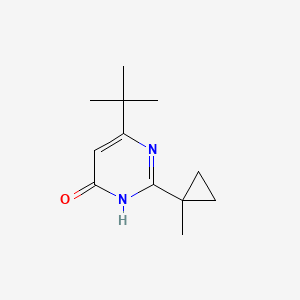
![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)
